Cas no 40757-09-3 (Methyl 5-iodo-2-methoxybenzoate)

Methyl 5-iodo-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-iodo-2-methoxybenzoate
- 5-iodo-2-methoxyBenzoic acid methyl ester
- methyl 2-methoxy-5-iodobenzoate
- methyl 5-iodanyl-2-methoxy-benzoate
- DB-070081
- METHYL5-IODO-2-METHOXYBENZOATE
- Methyl 5-iodo-2-methoxybenzoate, 97%
- CS-0131315
- A825272
- SCHEMBL412460
- AS-35025
- FJVKSHACIRATIW-UHFFFAOYSA-N
- 40757-09-3
- DTXSID80451879
- SY240018
- AKOS015851980
- 5-Iodo-2-methoxy-benzoic acid methyl ester
- MFCD02683862
- methyl-5-iodo-2-methoxybenzoate
-
- MDL: MFCD02683862
- インチ: InChI=1S/C9H9IO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
- InChIKey: FJVKSHACIRATIW-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)I)C(=O)OC
計算された属性
- せいみつぶんしりょう: 291.96000
- どういたいしつりょう: 291.95964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- ゆうかいてん: 57-61 °C
- PSA: 35.53000
- LogP: 2.08640
Methyl 5-iodo-2-methoxybenzoate セキュリティ情報
- WGKドイツ:3
Methyl 5-iodo-2-methoxybenzoate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Methyl 5-iodo-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M321913-2.5g |
Methyl 5-Iodo-2-methoxybenzoate |
40757-09-3 | 2.5g |
$ 50.00 | 2022-06-04 | ||
TRC | M321913-25g |
Methyl 5-Iodo-2-methoxybenzoate |
40757-09-3 | 25g |
$ 230.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201955-1g |
Methyl 5-iodo-2-methoxybenzoate |
40757-09-3 | 98% | 1g |
¥41.00 | 2024-05-14 | |
abcr | AB513751-1 g |
Methyl 5-iodo-2-methoxybenzoate; . |
40757-09-3 | 1g |
€84.80 | 2022-07-29 | ||
abcr | AB513751-5 g |
Methyl 5-iodo-2-methoxybenzoate; . |
40757-09-3 | 5g |
€143.20 | 2022-07-29 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-301118-1g |
Methyl 5-iodo-2-methoxybenzoate, |
40757-09-3 | 1g |
¥308.00 | 2023-09-05 | ||
abcr | AB513751-1g |
Methyl 5-iodo-2-methoxybenzoate; . |
40757-09-3 | 1g |
€72.90 | 2024-04-17 | ||
A2B Chem LLC | AF82642-25g |
METHYL 5-IODO-2-METHOXYBENZOATE |
40757-09-3 | 99% | 25g |
$108.00 | 2023-12-30 | |
Aaron | AR00CIF2-5g |
Methyl 5-iodo-2-methoxybenzoate |
40757-09-3 | 97% | 5g |
$23.00 | 2025-01-24 | |
eNovation Chemicals LLC | Y1048686-1g |
METHYL 5-IODO-2-METHOXYBENZOATE |
40757-09-3 | 97% | 1g |
$55 | 2025-02-20 |
Methyl 5-iodo-2-methoxybenzoate 関連文献
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Ahmed Kamal,G. Bharath Kumar,M. V. P. S. Vishnuvardhan,Anver Basha Shaik,Vangala Santhosh Reddy,Rasala Mahesh,Ibrahim Bin Sayeeda,Jeevak Sopanrao Kapure Org. Biomol. Chem. 2015 13 3963
Methyl 5-iodo-2-methoxybenzoateに関する追加情報
Methyl 5-Iodo-2-Methoxybenzoate: A Comprehensive Overview
Methyl 5-iodo-2-methoxybenzoate, also known by its CAS number 40757-09-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an iodine atom at the 5-position and a methoxy group at the 2-position on the benzoate ring, making it a valuable intermediate in organic synthesis.
The molecular formula of methyl 5-iodo-2-methoxybenzoate is C9H10IO4, and its molecular weight is approximately 318 g/mol. The compound exists as a crystalline solid under standard conditions and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate.
Methyl 5-iodo-2-methoxybenzoate has gained attention in recent years due to its role in the synthesis of advanced materials, particularly in the field of optoelectronics. Researchers have explored its use as a precursor for the preparation of functional polymers and organic semiconductors, where its iodine substituent plays a critical role in tuning the electronic properties of the resulting materials.
A recent study published in the Journal of Materials Chemistry highlighted the use of methyl 5-iodo-2-methoxybenzoate in the synthesis of novel π-conjugated polymers for applications in organic photovoltaics (OPVs). The iodine atom at the 5-position was found to significantly enhance the charge transport properties of the polymer, leading to improved device performance.
In addition to its role in materials science, methyl 5-iodo-2-methoxybenzoate has also been investigated for its potential in medicinal chemistry. Its methoxy group at the 2-position contributes to its lipophilicity, making it an attractive candidate for drug delivery systems. Recent research has focused on its ability to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.
The synthesis of methyl 5-iodo-2-methoxybenzoate typically involves a multi-step process that includes nucleophilic aromatic substitution and esterification reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
In terms of safety considerations, while handling methyl 5-iodo-2-methoxybenzoate, it is important to follow standard laboratory protocols to ensure safe handling and storage practices.
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